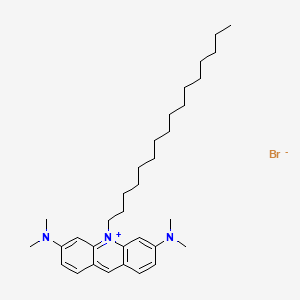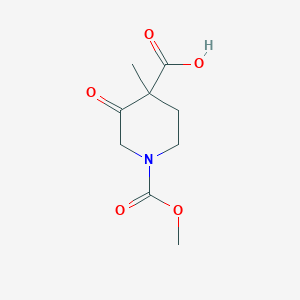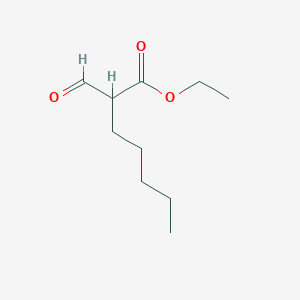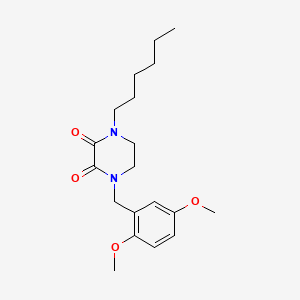![molecular formula C15H22N2O2 B14446705 1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol CAS No. 76989-18-9](/img/structure/B14446705.png)
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the Propanol Group: The propanol group is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.
These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
76989-18-9 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-(1H-indol-4-yloxy)-3-(2-methylpropylamino)propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)8-16-9-12(18)10-19-15-5-3-4-14-13(15)6-7-17-14/h3-7,11-12,16-18H,8-10H2,1-2H3 |
InChI Key |
HYJVSANQSVBWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(COC1=CC=CC2=C1C=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


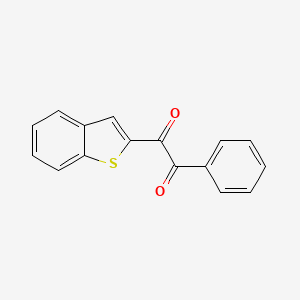


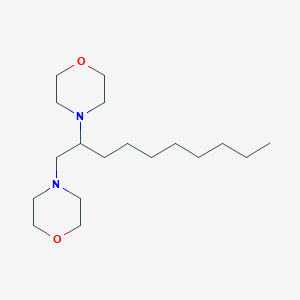

![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)
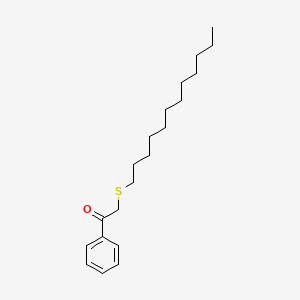
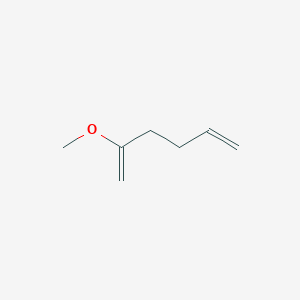
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

